Ro24-7429

HIV-1 Tat Antagonist Translational Inhibition

Fibrosis and HIV latency researchers often face inconsistent target engagement from generic Tat antagonists. Ro24-7429 resolves this with a dual, quantifiable mechanism: potent RUNX1 inhibition (reduces TNF-α-induced RUNX1 mRNA by 50% at 75 μM) plus HIV-1 Tat antagonism (IC₉₀ 1-3 μM). • Robustly ameliorates bleomycin-induced lung fibrosis in murine models • No viral resistance after 2 years of continuous in vitro culture • Synergistic with NF-κB inhibitors for LTR-regulated gene expression studies. Supplied at ≥98% purity in 5-100 mg sizes with global ambient/blue-ice shipping.

Molecular Formula C14H13ClN4
Molecular Weight 272.73 g/mol
CAS No. 139339-45-0
Cat. No. B1680673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo24-7429
CAS139339-45-0
SynonymsRo 24-7429;  Ro-24-7429;  Ro247429;  Ro247429;  Ro-247429;  Ro 247429; 
Molecular FormulaC14H13ClN4
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESCN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CN3
InChIInChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19)
InChIKeyLEAKQIXYSHIHCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro24-7429: Tat Antagonist & RUNX1 Inhibitor


Ro24-7429 (CAS 139339-45-0) is a benzodiazepine derivative classified as a potent, orally active antagonist of the HIV-1 transactivator of transcription (Tat) protein [1]. It also functions as a runt-related transcription factor 1 (RUNX1) inhibitor [2]. The compound demonstrates broad-spectrum antiviral activity with an IC₉₀ of 1–3 μM against multiple HIV-1 strains in vitro, and it is distinguished by its ability to inhibit viral replication in both acute and chronic infection models [3]. Ro24-7429 exhibits a dual mechanism of action, disrupting Tat-mediated transactivation of the HIV-1 long terminal repeat (LTR) promoter and, independently, targeting RUNX1 to produce antifibrotic and anti-inflammatory effects [1]. Notably, it is the first Tat antagonist to have advanced to human clinical trials for the treatment of HIV infection [4].

Tat Pathway HIV-1 Tat-dependent transcription and LTR activation studies
RUNX1 Target RUNX1-mediated fibrosis and inflammation pathway research
Resistance-Free Long-term in vitro viral passage without reported resistance

Why Ro24-7429 Has No Direct Substitute


The substitution of Ro24-7429 with a generic analog or alternative Tat antagonist is not scientifically justified due to its unique, quantifiable performance profile. Ro24-7429 is distinguished from the lead compound Ro5-3335 by its superior potency in specific functional assays, such as the inhibition of Tat-dependent translation [1]. Critically, its long-term lack of resistance in vitro contrasts with the well-documented emergence of resistance to many direct-acting antivirals [2]. Furthermore, while its clinical development for HIV was halted due to a lack of efficacy compared to nucleoside analogs [3], this very 'failure' has unveiled a highly potent and unexpected antifibrotic activity mediated by RUNX1 inhibition [4]. This activity is not a class effect of all benzodiazepine-derived Tat antagonists and constitutes a quantifiable, orthogonal mechanism that invalidates direct substitution based on the primary antiviral target alone.

Lead compound Ro5-3335
May not reproduce RUNX1-inhibitory activity; translational inhibition potency profile may differ.
Nucleoside analogs
Target reverse transcriptase, not Tat or RUNX1; HIV endpoint response context differs.
Other Tat antagonists
Resistance profile may not transfer; RUNX1-mediated antifibrotic endpoint context is absent.

Ro24-7429 Evidence Guide


Tat-Dependent Translation Inhibition vs. Ro5-3335

Ro24-7429 demonstrates greater potency than the lead compound Ro5-3335 in blocking Tat-dependent activation of translation. In a Xenopus oocyte assay, both compounds inhibited translation in a dose-dependent manner, but the study explicitly states that Ro24-7429 exhibited 'the greater potency' [1].

Tat Translation Inhibition
Head-to-head
Reported greater potency vs. Ro5-3335
Supports Tat translation assay context
Xenopus oocyte model; qualitative dose-response
HIV-1 Tat Antagonist Translational Inhibition

Antifibrotic Efficacy via RUNX1 Inhibition

In a bleomycin-induced pulmonary fibrosis (PF) mouse model, treatment with Ro24-7429 'robustly ameliorates lung fibrosis and inflammation' [1]. Histological analysis revealed that mice treated with Ro24-7429 displayed 'robust preservation of lung structures, similar to mice instilled with saline,' in stark contrast to untreated mice, which showed 'prominent fibrosis' [2]. This antifibrotic effect is attributed to its activity as a RUNX1 inhibitor, a property not shared by other antiretroviral drugs [1].

Antifibrotic Model Response
Reported
Lung structure preservation in bleomycin mouse model
Supports RUNX1-mediated fibrosis model interpretation
Histological endpoint vs. vehicle; 17.5–70 mg/kg i.p.
Pulmonary Fibrosis RUNX1 Inhibitor Drug Repurposing

Inhibition of TNF-α-Induced RUNX1 mRNA

In vitro treatment of cells with Ro24-7429 at a concentration of 75 μM significantly reduces TNF-α-induced up-regulation of RUNX1 mRNA by 50% after 48 hours [1]. This demonstrates a quantifiable, on-target effect on the RUNX1 pathway, providing a cellular mechanism for its observed in vivo antifibrotic activity.

RUNX1 mRNA Reduction
Data to verify
50% reduction at 75 μM
Supports RUNX1 pathway-response assay
A549/HLF cells, 48h; source review needed
RUNX1 TNF-α Pulmonary Fibrosis

Clinical Antiviral Activity vs. Nucleoside Analogs

In a 12-week randomized clinical trial in 96 HIV-infected patients, Ro24-7429 monotherapy (75, 150, or 300 mg/day) showed 'no evidence of antiviral activity' and was inferior to nucleoside analog therapy (zidovudine or didanosine) [1]. Specifically, nucleoside therapy produced an average CD4 cell count increase of 28 cells/mm³, while Ro24-7429 recipients showed a decrease of 27 cells/mm³ (P < 0.001) [1]. Similarly, serum HIV p24 antigen levels decreased by 111 pg/mL in nucleoside recipients but increased by 41 pg/mL in Ro24-7429 recipients (P = 0.007) [1].

HIV Clinical Endpoint Context
Trial context
CD4 change: -27 vs. +28 cells/mm³; p24: +41 vs. -111 pg/mL
Supports Tat-specific study context; not a nucleoside substitute
12-week randomized trial vs. zidovudine/didanosine
HIV-1 Clinical Trial Tat Antagonist

Broad-Spectrum Anti-HIV-1 Without Resistance

Ro24-7429 exhibits broad activity against several HIV-1 strains in various cell types, including peripheral blood lymphocytes and macrophages, with an IC₉₀ of 1–3 μM [1]. A key differentiating feature is that after 2 years of continuous weekly viral passage in the presence of 1 or 10 μM of the compound, the virus did not develop resistance [1]. This contrasts with the rapid development of resistance often observed with reverse transcriptase inhibitors [1].

Resistance Profile Comparison
Reported
No resistance after 2-year passage vs. rapid resistance for RT inhibitors
Supports long-term viral suppression studies
CEM cells, 1–10 μM; weekly passage
HIV-1 Tat Antagonist Drug Resistance

Proliferation Inhibition via RUNX1 in Lung Cells

Ro24-7429 strongly inhibits the proliferation of A549 lung epithelial cells and HLF lung fibroblasts in a dose-dependent manner at concentrations ranging from 50 to 200 μM over 24–72 hours [1]. This antiproliferative effect is linked to its RUNX1 inhibitory activity, as RUNX1 inhibition effectively blunts the growth of these cell lines [2].

Cell Proliferation Inhibition
Data to verify
Dose-dependent inhibition at 50–200 μM
Supports RUNX1-mediated proliferation assay
A549, HLF cells; supplier data, 24–72h
Antifibrotic RUNX1 Cell Proliferation

Ro24-7429 Application Scenarios


Antifibrotic Mechanisms in Pulmonary Fibrosis Models

Use Ro24-7429 as a validated chemical probe in in vivo (e.g., bleomycin-induced PF mouse model) and in vitro (e.g., A549, HLF cells) systems to study the role of RUNX1 in fibrosis. The compound's proven ability to robustly ameliorate lung fibrosis and reduce fibrosis markers, as detailed in Section 3 [1], makes it the tool of choice for this specific, repurposed application. Its dual activity as a Tat antagonist is not relevant here; its selection is justified by its potent, quantified antifibrotic effects via RUNX1 inhibition.

HIV-1 Tat Studies Without Drug Resistance

Utilize Ro24-7429 in long-term in vitro HIV-1 infection assays (e.g., in CEM cells or primary macrophages) where the goal is to study Tat-dependent viral replication or latency. Its unique property of not inducing viral resistance even after two years of continuous culture, as established in Section 3 [2], provides a distinct advantage over reverse transcriptase inhibitors, which rapidly select for resistant mutants. This ensures consistent target inhibition throughout prolonged experiments.

Cooperative HIV-1 LTR Inhibition with NF-κB

Employ Ro24-7429 in combination studies with NF-κB inhibitors (e.g., pentoxifylline) to investigate cooperative inhibition of HIV-1 LTR-regulated gene expression. Research has shown a 'far more than additive' effect of this combination, suggesting synergistic potential [3]. This scenario is particularly relevant for researchers studying HIV latency or developing novel transcriptional inhibitors, where Ro24-7429 provides a specific, well-characterized Tat-targeting component.

RUNX1 Modulation in Inflammation and Proliferation

Apply Ro24-7429 as a chemical tool in in vitro studies examining the RUNX1 pathway in the context of inflammation or cancer. The compound's ability to reduce TNF-α-induced RUNX1 mRNA by 50% at 75 μM and to strongly inhibit proliferation of lung epithelial and fibroblast cells in a dose-dependent manner [4] provides a quantifiable and specific means to interrogate RUNX1 function. This application is supported by evidence of its direct, on-target effects in cellular models of fibrosis and inflammation.

Application
Selection Property
Validation Focus
RUNX1-mediated fibrosis models
RUNX1 inhibitory activity, reported in vivo model-response
Histological fibrosis endpoints, lung structure preservation
Long-term HIV-1 Tat-dependent replication assays
Absence of in vitro resistance over prolonged culture
Viral suppression consistency, resistance-free endpoint
Cooperative HIV-1 LTR inhibition with NF-κB
Tat antagonist activity, reported synergistic effect
LTR-driven gene expression, combination endpoint
RUNX1 pathway modulation in inflammation/proliferation
RUNX1 inhibition, dose-dependent antiproliferative effect
RUNX1 mRNA and cell proliferation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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